![molecular formula C22H27NO4S B2399812 3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1705783-56-7](/img/structure/B2399812.png)
3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H27NO4S and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Substance P (NK1) Receptor Antagonism
One application of this compound is as a potent nonpeptide antagonist of the substance P (NK1) receptor, as illustrated by CP-96,345, a related compound. This substance has been shown to inhibit substance P-induced salivation in rats, suggesting its utility in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Atom-Transfer Radical Cyclizations
Another research application involves using related compounds in atom-transfer radical cyclizations, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks, due to their rich substitution patterns, could be potentially converted into a variety of natural and non-natural tropane alkaloids (Flynn et al., 1992).
Synthesis of 8-Azabicyclo[3.2.1]octanes
This chemical also finds use in the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from 3-hydroxy-4-pyrones. The transformation of these compounds into 4-methoxy-3-oxidopyridinium ylides enables cycloaddition to electron-deficient alkenes, useful for synthesizing tropane alkaloids (Rumbo et al., 1996).
Fluorogenic Labeling of Thiols
The use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid for fluorogenic labeling in high-performance liquid chromatography (HPLC) of biologically important thiols highlights another research application. This compound reacts selectively with thiols to produce fluorescent adducts, aiding in their detection (Gatti et al., 1990).
Stereochemical Determination in PI3 Kinase Inhibitors
The compound also plays a role in the stereochemical determination of active metabolites in potent PI3 kinase inhibitors. This involves stereospecific hydroboration and stereochemical reduction processes, crucial in drug development and pharmacological studies (Chen et al., 2010).
Nucleophilic Reagent Reactions
Reactions involving 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with various nucleophilic reagents lead to the formation of various condensation products. This is significant in organic synthesis and the exploration of reaction mechanisms (Chlenov et al., 1976).
Selectivity in O-Methylation of 2-Naphthol
This compound is also involved in selectivity engineering in the O-methylation of 2-naphthol with dimethyl carbonate. This process is important in the production of intermediates like 2-methoxynaphthalene, used in manufacturing drugs like naproxen (Yadav & Salunke, 2013).
Propiedades
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-27-21-11-7-15-5-3-4-6-19(15)20(21)10-12-22(24)23-16-8-9-17(23)14-18(13-16)28(2,25)26/h3-7,11,16-18H,8-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUTTDSPKWMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
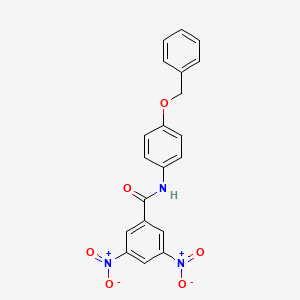
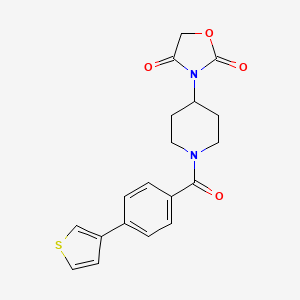
![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)
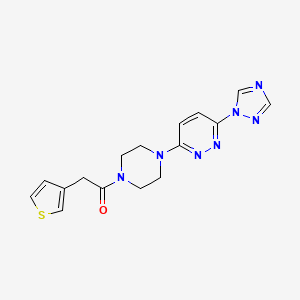
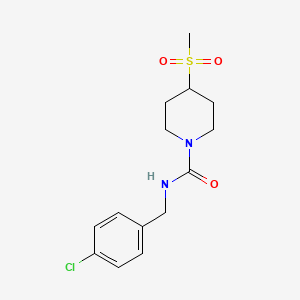
![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)
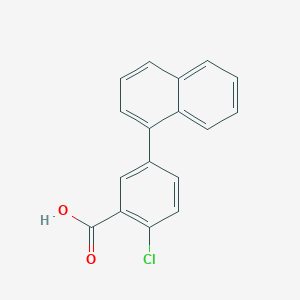
![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

